molecular formula C14H13N3O4S B2475358 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 685108-18-3

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2475358
CAS No.: 685108-18-3
M. Wt: 319.34
InChI Key: NKUBHKAOOJWRDA-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of aminopyrazoles with various alkynes. One green synthetic approach involves the use of potassium hydrogen sulfate (KHSO4) in aqueous media under ultrasonic irradiation. This method minimizes environmental impact and provides good yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, as an AHR antagonist, it binds to the receptor and inhibits its activity, thereby modulating various biological processes such as immune response and metabolic adaptation . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as an AHR antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

3-(benzenesulfonyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-9-10-7-13(18)17-14(16-10)12(8-15-17)22(19,20)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLUNYHDQMHMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C(=CN2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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